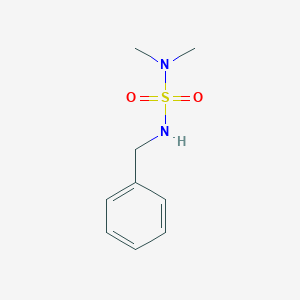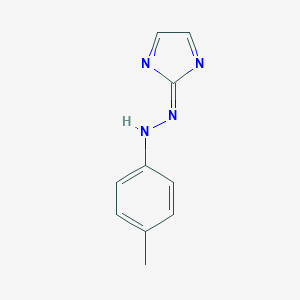
2-(p-Tolylazo)-1H-imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(p-Tolylazo)-1H-imidazole, also known as PTI, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is commonly used as a biological stain and has been shown to have a variety of biochemical and physiological effects. In
Wirkmechanismus
The mechanism of action of 2-(p-Tolylazo)-1H-imidazole is not well understood, but it is thought to involve the formation of a complex with metal ions such as copper and iron. This complex may then react with ROS, leading to the formation of a colored product that can be visualized under a microscope.
Biochemische Und Physiologische Effekte
2-(p-Tolylazo)-1H-imidazole has been shown to have a variety of biochemical and physiological effects, including the ability to induce apoptosis in cancer cells, inhibit the growth of bacteria, and protect against oxidative stress. Additionally, 2-(p-Tolylazo)-1H-imidazole has been shown to have a neuroprotective effect in animal models of Parkinson's disease.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-(p-Tolylazo)-1H-imidazole in lab experiments is its high solubility in organic solvents, which allows for easy preparation of staining solutions. Additionally, 2-(p-Tolylazo)-1H-imidazole is relatively inexpensive and easy to obtain. However, one limitation of using 2-(p-Tolylazo)-1H-imidazole is its potential toxicity, which may limit its use in certain experimental settings. Additionally, 2-(p-Tolylazo)-1H-imidazole may not be suitable for all types of cells or tissues, as its staining properties may vary depending on the specific cell type.
Zukünftige Richtungen
There are many potential future directions for research on 2-(p-Tolylazo)-1H-imidazole. One area of interest is the development of new staining protocols that can be used to visualize different cellular structures or processes. Additionally, researchers may investigate the potential therapeutic applications of 2-(p-Tolylazo)-1H-imidazole, such as its use as a neuroprotective agent in the treatment of neurodegenerative diseases. Finally, further studies may be conducted to better understand the mechanism of action of 2-(p-Tolylazo)-1H-imidazole and its interactions with metal ions and ROS.
Synthesemethoden
2-(p-Tolylazo)-1H-imidazole can be synthesized through a variety of methods, including the reaction of p-toluidine with nitrous acid, the reaction of p-toluidine with nitrite in the presence of hydrochloric acid, or the reaction of p-toluidine with nitrite in the presence of sulfuric acid. The resulting product is a red-orange powder that is highly soluble in organic solvents such as ethanol and acetone.
Wissenschaftliche Forschungsanwendungen
2-(p-Tolylazo)-1H-imidazole has been widely used in scientific research as a biological stain due to its ability to selectively stain living cells. This compound has been shown to be particularly effective in staining mitochondria, allowing researchers to study the structure and function of these organelles. Additionally, 2-(p-Tolylazo)-1H-imidazole has been used to study the effects of oxidative stress on cells, as it can be used to visualize the production of reactive oxygen species (ROS) in living cells.
Eigenschaften
CAS-Nummer |
34938-48-2 |
|---|---|
Produktname |
2-(p-Tolylazo)-1H-imidazole |
Molekularformel |
C10H10N4 |
Molekulargewicht |
186.21 g/mol |
IUPAC-Name |
1H-imidazol-2-yl-(4-methylphenyl)diazene |
InChI |
InChI=1S/C10H10N4/c1-8-2-4-9(5-3-8)13-14-10-11-6-7-12-10/h2-7H,1H3,(H,11,12) |
InChI-Schlüssel |
QDHJYHLVAQRTDD-UHFFFAOYSA-N |
Isomerische SMILES |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
SMILES |
CC1=CC=C(C=C1)N=NC2=NC=CN2 |
Kanonische SMILES |
CC1=CC=C(C=C1)NN=C2N=CC=N2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



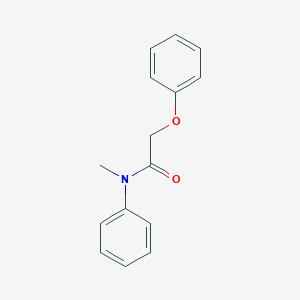
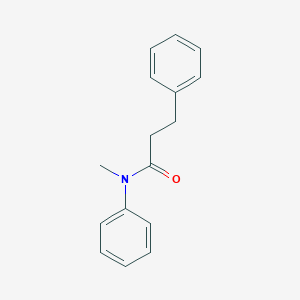
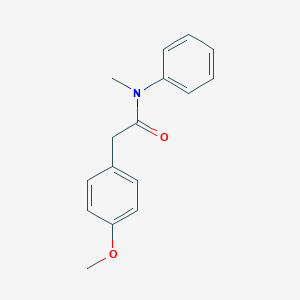

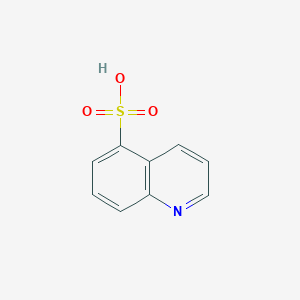
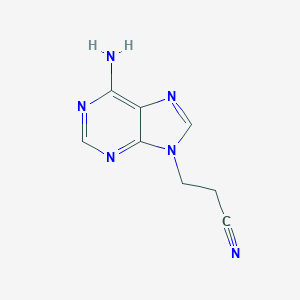
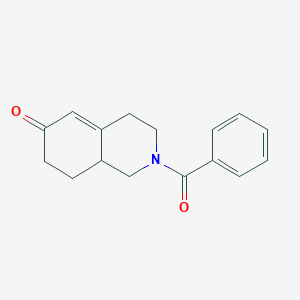
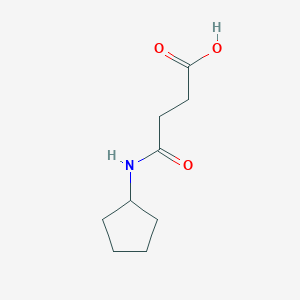
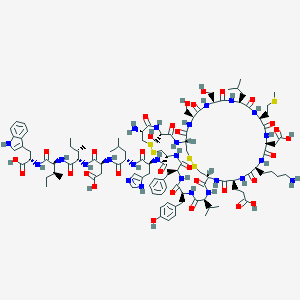
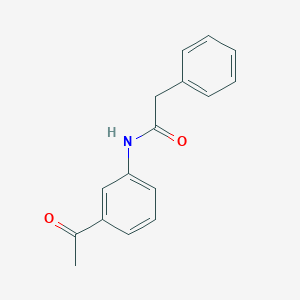
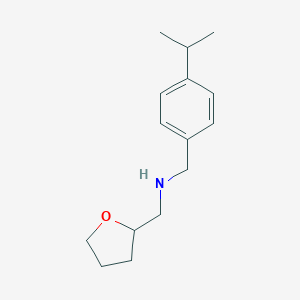

![4-chloro-N-[2-(hydroxymethyl)phenyl]benzenesulfonamide](/img/structure/B181142.png)
